molecular formula C18H20ClN3O4S3 B2475566 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1097638-97-5

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2475566
CAS RN: 1097638-97-5
M. Wt: 474.01
InChI Key: ZXRAVKUMAQOCJW-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O4S3 and its molecular weight is 474.01. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Structural Insights

  • Synthesis of Tetrahydrobenzothiophene Derivatives : A modified synthesis method for 2-substituted tetrahydrobenzothiophene derivatives was reported, proving effective and simple. These derivatives, including compounds structurally similar to the query compound, have been proposed for their potential anti-inflammatory activity based on in silico methods, indicating a promising future for medical applications (Chiriapkin et al., 2021).
  • Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives : A series of biologically active tetrahydrobenzothiophene-3-carboxamides derivatives have been synthesized and tested, displaying significant activities against various bacterial and fungal strains. This showcases the potential of these compounds, similar to the query compound, in antimicrobial applications (Babu et al., 2013).

Molecular Structure and Conformation

  • Conformational Analysis : Studies on the molecular conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been conducted, indicating significant insights into their structural and functional properties. These analyses are crucial in understanding the drug-receptor interaction and can be pivotal in drug design (Banerjee et al., 2002).

Biological and Pharmacological Screening

  • Screening for Biological Activities : The synthesis and screening of compounds structurally related to the query compound, specifically targeting antimicrobial activities, have been a significant area of research. Despite some compounds showing no activity against certain strains, the continuous exploration in this field marks the potential of these compounds in developing new pharmaceuticals (Ovonramwen et al., 2021).
  • Antimicrobial and Pharmacological Properties : Synthesis and evaluation of novel tetrahydrobenzothiophene derivatives for their antimicrobial activities showcase the potential therapeutic applications of these compounds. Some compounds have exhibited promising activities, underlining the importance of structural modifications in enhancing biological effectiveness (Gouda et al., 2010).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S3/c1-18(2)8-10-15(12(23)9-18)28-17(20-10)21-16(24)11-4-3-7-22(11)29(25,26)14-6-5-13(19)27-14/h5-6,11H,3-4,7-9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRAVKUMAQOCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

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